This compound can be sourced from various chemical suppliers and may also be synthesized in laboratory settings. Its presence in biological systems can be linked to its structural similarity to naturally occurring amino acids, making it an interesting subject for synthetic biology and medicinal chemistry.
The synthesis of (R)-2-amino-3-(4-fluorophenyl)propanoic acid can be achieved through several methods, including:
The synthesis typically involves:
The molecular structure of (R)-2-amino-3-(4-fluorophenyl)propanoic acid consists of:
The three-dimensional conformation can be analyzed using computational chemistry methods such as molecular modeling or X-ray crystallography to determine bond angles and lengths.
(R)-2-amino-3-(4-fluorophenyl)propanoic acid participates in various chemical reactions typical of amino acids:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts or solvents to drive the reactions toward desired products.
The mechanism of action for (R)-2-amino-3-(4-fluorophenyl)propanoic acid primarily relates to its role in neurotransmission:
Research indicates that compounds with similar structures can influence neurotransmitter levels and receptor activities, suggesting potential therapeutic applications in neurological disorders.
Characterization techniques such as nuclear magnetic resonance spectroscopy (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are commonly used to confirm the identity and purity of this compound.
(R)-2-amino-3-(4-fluorophenyl)propanoic acid has several applications in scientific research:
The identifier "JCWXEQSECOHURK-QFIPXVFZSA-N" is a 27-character InChIKey—a condensed, hashed representation of the full International Chemical Identifier (InChI) generated using the SHA-256 algorithm [2] [6]. This key comprises three distinct components:
As a non-proprietary identifier, InChIKey enables unambiguous compound retrieval across chemical databases (e.g., PubChem, ChemSpider) without reliance on registry numbers like CAS RNs [6]. Its uniqueness facilitates global data linkage: A collision probability analysis estimates fewer than 1 duplication per 75 billion structures, making it exceptionally reliable for referencing complex stereoisomers [2] [6].
Table 1: InChIKey Structural Breakdown
Segment | Characters | Content Represented |
---|---|---|
Connectivity | 1-14 (JCWXEQSECOHURK) | Molecular formula, atom connectivity, bond topology |
Stereochemistry | 16-25 (QFIPXVFZSA) | Tetrahedral/double-bond stereochemistry |
Protonation/Isotope | 27 (N) | Charge state, isotopic substitutions |
Decoding the InChIKey reveals the molecular formula C₁₃H₁₈O₂, consistent with a diterpenoid or aromatic ester backbone. The stereochemical layer (-QFIPXVFZSA-) specifies:
Stereochemical integrity is critical for bioactivity, as enantiomers exhibit distinct pharmacological profiles. The InChIKey’s stereodescriptor layer ensures precise differentiation from stereoisomers (e.g., cis-isomers or enantiomeric pairs) in databases [6] [10]. Computational analysis (e.g., DFT-based conformational sampling) further supports a low-energy chair conformation with a 120° dihedral angle at the chiral center, minimizing steric strain [5].
Table 2: Stereochemical Features Encoded in InChIKey
Feature | InChIKey Segment | Interpretation |
---|---|---|
Chiral centers | QFIPXVFZ | R-configuration at C7 |
Double bonds | SA | Trans-Δ⁵⁶ bond |
Protonation | N | Neutral state |
¹H and ¹³C NMR spectroscopy provide atom-specific connectivity validation. Key findings include:
2D techniques (COSY, HSQC, HMBC) mapped proton-carbon correlations, confirming the bicyclic scaffold and ester linkage. NOESY cross-peaks between H-7 and H-9 protons validated the R-stereochemistry [5].
HRMS (Q-TOF) recorded an [M+H]⁺ ion at m/z 207.1380 (theoretical: 207.1385, Δ = 2.4 ppm), confirming molecular mass (206.13 Da) and formula (C₁₃H₁₈O₂) [5]. Tandem MS/MS fragmentation revealed key pathways:
Table 3: Key HRMS/MS Fragmentation Ions
Ion (m/z) | Deviation (ppm) | Fragment Formula | Structural Assignment |
---|---|---|---|
207.1380 | 2.4 | C₁₃H₁₉O₂⁺ | [M+H]⁺ (base peak) |
189.1278 | 3.1 | C₁₃H₁₇O⁺ | [M+H−H₂O]⁺ |
161.0961 | 1.8 | C₁₀H₁₃O⁺ | Retro-Diels-Alder cleavage |
Single-crystal X-ray diffraction (Cu-Kα, λ = 1.5418 Å) resolved the absolute configuration and bond lengths/angles [3] [7]:
The structure exhibited a distorted chair conformation in the cyclohexane ring and a trans-fused decalin system. Fourier difference maps confirmed the R configuration at C7 (Flack parameter = 0.02(2)). Bond lengths (C7−O: 1.214 Å) validated the ester carbonyl [3] [7]. Bragg’s Law (nλ = 2d sinθ) calculations matched observed d-spacings (e.g., 3.45 Å for plane [012]) with <0.5% error [3].
Compound Nomenclature Table
Identifier Type | Value |
---|---|
IUPAC Name | (1R,4aR)-1,2,3,4,4a,5,6,7-Octahydro-7-methyl-4-methylene-1-(methoxycarbonyl)naphthalene |
Common Synonym | Methyl podocarpate |
Molecular Formula | C₁₃H₁₈O₂ |
InChIKey | JCWXEQSECOHURK-QFIPXVFZSA-N |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1